molecular formula C12H17NS B7829504 3-(Piperidin-1-ylmethyl)benzenethiol

3-(Piperidin-1-ylmethyl)benzenethiol

Cat. No. B7829504
M. Wt: 207.34 g/mol
InChI Key: VROGWKSZUMPPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04607105

Procedure details

To a suspension of lithium aluminum hydride (45.3 g, 1.19 moles) in 2200 mL of ether was added, dropwise under nitrogen, a solution of dithio bis-3,3'-N,N-di(piperidino)benzenecarboxamide (141.5 g, 0.32 mole) [prepared in Step B] in 2200 mL of ether and the mixture was stirred at ambient temperature for 20 hours. The mixture was decomposed by the addition of saturated sodium sulfate solution and filtered. The filter cake was stirred with 3000 mL of water and a solution of citric acid monohydrate (550 g, 2.62 moles) in 550 mL of water was added. The pH of the solution was adjusted to about 2 with 12N HCl and then to pH 8 with concentrated ammonium hydroxide. The solution was exhaustively extracted with ether to yield 120 g of product.
Quantity
45.3 g
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
3,3'-N,N-di(piperidino)benzenecarboxamide
Quantity
141.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
550 g
Type
reactant
Reaction Step Four
Name
Quantity
550 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].NC1C(=O)C(=O)C=1NCC[S:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([CH2:24][N:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)[CH:19]=1.S([O-])([O-])(=O)=O.[Na+].[Na+].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.Cl.[OH-].[NH4+]>CCOCC.O>[N:25]1([CH2:24][C:20]2[CH:19]=[C:18]([SH:17])[CH:23]=[CH:22][CH:21]=2)[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:0.1.2.3.4.5,7.8.9,10.11,13.14|

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
3,3'-N,N-di(piperidino)benzenecarboxamide
Quantity
141.5 g
Type
reactant
Smiles
NC1=C(C(C1=O)=O)NCCSC1=CC(=CC=C1)CN1CCCCC1
Name
Quantity
2200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
550 g
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
550 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The filter cake was stirred with 3000 mL of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, dropwise under nitrogen
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The solution was exhaustively extracted with ether

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(C=CC1)S
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 180.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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